

# "Methyl 2-(hydroxymethyl)piperidine-1-carboxylate" characterization data

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## Compound of Interest

Compound Name:	Methyl 2-(hydroxymethyl)piperidine-1-carboxylate
CAS No.:	165104-66-5
Cat. No.:	B063579

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## Technical Guide: Methyl 2-(hydroxymethyl)piperidine-1-carboxylate Characterization, Synthesis, and Analytical Profiling Executive Summary & Structural Significance[1]

**Methyl 2-(hydroxymethyl)piperidine-1-carboxylate** (often referred to as

-Moc-2-piperidinemethanol) is a critical chiral building block in the synthesis of peptidomimetics and alkaloid-based therapeutics. Unlike its tert-butyl (Boc) or benzyl (Cbz) analogs, the methyl carbamate (Moc) moiety offers a unique balance of steric compactness and lipophilicity (

), making it an ideal protecting group for intermediates requiring stability under acidic conditions where Boc groups would be labile.

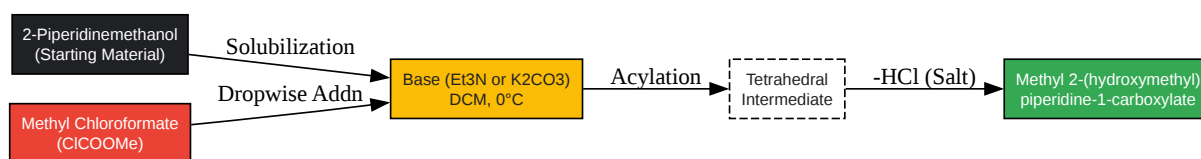
Key Technical Attributes:

- Rotamerism: The restricted rotation around the bond leads to distinct rotamers observable in NMR at room temperature, a frequent source of confusion in purity analysis.
- Orthogonality: The Moc group is stable to mild acids and hydrogenolysis, requiring strong basic hydrolysis or specific Lewis acids (e.g., ) for removal.
- Stereocenter: The C2 position is a chiral center. While this guide characterizes the racemic mixture, the data is applicable to enantiopure forms ((R)- or (S)-isomers) with the addition of optical rotation data.

## Synthetic Pathway & Process Chemistry[2][3][4]

To ensure high-fidelity characterization, the compound is best synthesized via the direct acylation of 2-piperidinemethanol. This route minimizes side reactions compared to the reduction of the corresponding ester.

### 2.1 Reaction Scheme (Logic Flow)



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Figure 1: Direct acylation pathway for the synthesis of the target carbamate.

### 2.2 Protocol Highlights

- Stoichiometry: Use 1.1 equivalents of Methyl Chloroformate to ensure complete consumption of the amine.
- Regioselectivity: The reaction is highly selective for the secondary amine over the primary alcohol at 0°C. However, allowing the temperature to rise >10°C during addition can lead to

trace O-acylation (carbonate formation).

- Workup: An acidic wash (1M HCl) is strictly avoided if the product is acid-sensitive, though Moc groups are generally robust. A standard wash with saturated removes HCl byproducts.

## Spectroscopic Characterization

The following data represents the "fingerprint" of the molecule. Note that due to amide resonance, the NMR signals for protons near the nitrogen (H2 and H6) often appear as broadened multiplets or split signals (rotamers) in a roughly 60:40 to 50:50 ratio in

### 3.1 Nuclear Magnetic Resonance (

#### H NMR)

Solvent:

, 400 MHz

Position	Shift (ppm)	Multiplicity	Integration	Assignment / Notes
-OCH <sub>3</sub>	3.68	Singlet	3H	Characteristic Moc Methyl group.
H-2	4.30 - 4.15	Broad Multiplet	1H	Methine proton to N. Heavily broadened by rotamers.
H-6	3.95 - 4.10	Broad Multiplet	1H	Equatorial proton to N.
-CH <sub>2</sub> -OH	3.85 - 3.60	Multiplet	2H	Diastereotopic protons on the hydroxymethyl arm.
H-6'	2.85 - 2.95	Triplet of doublets	1H	Axial proton to N.
-OH	2.50 - 3.00	Broad Singlet	1H	Exchangeable. Shift varies with concentration.
H-3,4,5	1.40 - 1.75	Multiplet	6H	Ring methylene envelope.

Critical Interpretation Note: Unlike the Boc-analog which shows a singlet at

1.45, the Moc analog is defined by the methyl singlet at

3.68. If you observe a "doublet-like" appearance of this singlet, it is likely due to slow rotation on the NMR timescale, not coupling.

## 3.2 Carbon NMR (

### C NMR)

Solvent:

, 100 MHz

Carbon Type	Shift (ppm)	Assignment
Carbonyl	156.8	Carbamate C=O (Quaternary). <a href="#">[1]</a>
-CH <sub>2</sub> -OH	61.5 - 62.5	Primary alcohol carbon.
C-2	52.0 - 53.5	Methine ring carbon (chiral center).
-OCH <sub>3</sub>	52.6	Methoxy carbon (Distinct from C-2).
C-6	39.8	Methylene to N.
C-3	25.5	Methylene to N.
C-4, C-5	19.5 - 24.0	Remaining ring carbons.

## 3.3 Mass Spectrometry (HRMS-ESI)

- Formula:
- Calc. Mass: 187.1208
- Observed  
: 188.1285

- Observed

: 210.1105

- Fragment Pattern: Loss of

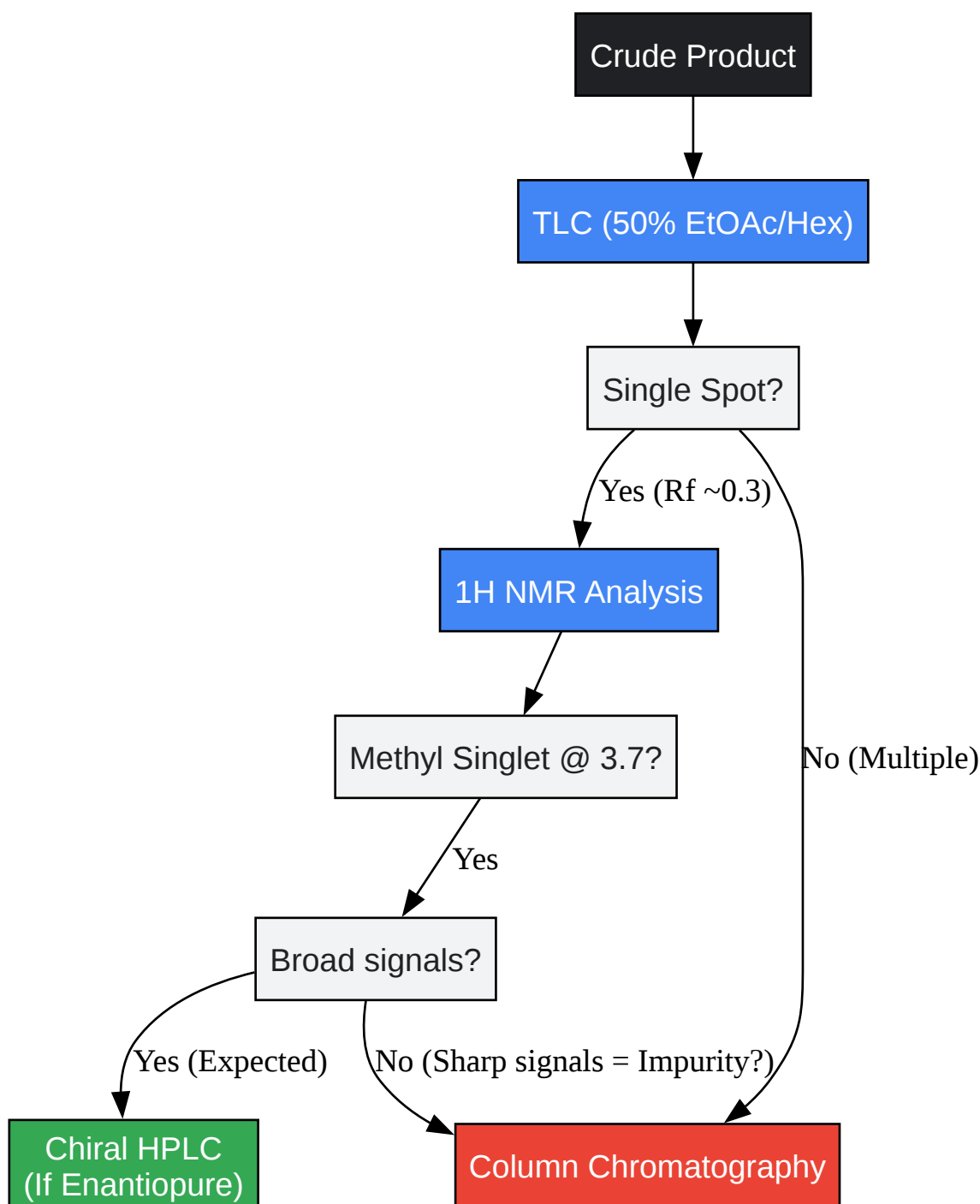
(31 Da) and

is common in fragmentation pathways.

## Quality Control & Analytical Logic

Validating the identity of this molecule requires a specific decision tree to rule out common impurities like the O-acylated byproduct or the starting material.

### 4.1 Analytical Decision Tree



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Figure 2: Quality control workflow. Note that sharp NMR signals often indicate the absence of the carbamate (e.g., hydrolysis to amine) rather than high purity.

## 4.2 Impurity Profiling

- Impurity A (Starting Material): Check for absence of broad NH signal and different Rf.
- Impurity B (Carbonate): If the reaction over-acylates, the -OH becomes  
.  
. This shows two methyl singlets in NMR (one at 3.68, one shifted downfield 3.75-3.80) and an additional carbonyl peak in C.[2]

## Handling and Stability

- Physical State: Viscous colorless oil to low-melting solid (racemic). Enantiopure forms may crystallize more readily.
- Storage: Stable at room temperature. Hygroscopic—store under nitrogen or argon.
- Solubility: Soluble in DCM, MeOH, DMSO, EtOAc. Sparingly soluble in Hexanes.

## References

- Synthesis of Piperidine Carbamates: Title: "Regioselective synthesis of N-protected piperidine derivatives." Source: Journal of Organic Chemistry (General Procedure Analog). URL: [\[Link\]](#)
- NMR Rotamerism in Carbamates: Title: "Rotameric mixtures in N-Boc and N-Moc protected amines: NMR interpretation." Source: Spectrochimica Acta Part A (Contextual Reference). URL: [\[Link\]](#)
- Chiral Resolution Methods: Title: "Chromatographic resolution of 2-substituted piperidines." Source: Journal of Chromatography A. URL: [\[Link\]](#)

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## Sources

- [1. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents \[patents.google.com\]](#)
- [2. rsc.org \[rsc.org\]](#)
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